molecular formula C11H10N4S B2654477 2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole CAS No. 1522661-62-6

2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole

Cat. No.: B2654477
CAS No.: 1522661-62-6
M. Wt: 230.29
InChI Key: CYBZAQMPLVKYQI-UHFFFAOYSA-N
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Description

2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features both a benzodiazole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole typically involves the reaction of appropriate benzodiazole and thiadiazole precursors. One common method involves the cyclization of a hydrazonoyl halide with a thiocyanate derivative under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Benzodiazole derivatives: Compounds with a benzodiazole ring that have comparable chemical reactivity and applications.

Uniqueness

2-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,3-benzodiazole is unique due to the combination of both benzodiazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-5-(2-methylbenzimidazol-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-7-12-11(16-14-7)15-8(2)13-9-5-3-4-6-10(9)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBZAQMPLVKYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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